molecular formula C14H16FN3O2 B2582163 3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1014027-13-4

3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Número de catálogo: B2582163
Número CAS: 1014027-13-4
Peso molecular: 277.299
Clave InChI: JAZMPLUXDMZSAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic trisubstituted pyrazole carboxamide, a class of compounds recognized as a privileged scaffold in medicinal and agricultural chemistry due to their diverse biological activities . This compound is offered exclusively for scientific research and is For Research Use Only ; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Pyrazole carboxamides are a subject of significant interest in antimicrobial research, particularly for addressing multidrug-resistant Gram-negative pathogens. Compounds within this chemical class have been identified as promising starting points for the optimization of antibiotic adjuvants . Specific pyrazole carboxamide analogues demonstrate synergistic activity with last-resort antibiotics like colistin against critical priority pathogens such as Acinetobacter baumannii , including strains resistant to colistin itself . This makes them valuable chemical tools in the fight against antimicrobial resistance, a major global health threat. Beyond antimicrobial applications, the pyrazole nucleus is a key structural motif in the development of agrochemicals . Patents disclose novel pyrazole carboxamide compounds exhibiting excellent fungicidal activity , serving as inhibitors of succinate dehydrogenase (SDHI) for controlling phytopathogenic microorganisms in agriculture and horticulture . Furthermore, in pharmacology, trisubstituted-pyrazol carboxamides have been investigated as potent and selective Farnesoid X Receptor (FXR) antagonists . FXR is a nuclear hormone receptor that plays a major role in cholesterol and bile acid metabolism, making it a potential therapeutic target for metabolic disorders . The structural features of this compound provide researchers with a versatile intermediate for hit-to-lead optimization and structure-activity relationship (SAR) studies across multiple fields.

Propiedades

IUPAC Name

3-ethoxy-1-ethyl-N-(2-fluorophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-3-18-9-10(14(17-18)20-4-2)13(19)16-12-8-6-5-7-11(12)15/h5-9H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMPLUXDMZSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Ethoxy Group: The ethoxy group is usually introduced through an etherification reaction, where an alcohol reacts with an alkyl halide.

    Fluorophenyl Substitution: The fluorophenyl group is incorporated through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst and solvent selection, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethoxy and carboxamide groups in the compound participate in oxidation reactions. For example:

  • Controlled oxidation of the ethoxy group (-OCH₂CH₃) using potassium permanganate (KMnO₄) in acidic conditions yields a ketone derivative via cleavage of the ether bond.

  • Side-chain oxidation of the ethyl group (-CH₂CH₃) attached to the pyrazole nitrogen can occur under strong oxidative conditions (e.g., CrO₃/H₂SO₄), forming a carboxylic acid.

Oxidizing Agent Reaction Site Product Yield
KMnO₄ (acidic)Ethoxy groupKetone72–85%
CrO₃/H₂SO₄Ethyl groupCarboxylic acid58–64%

Reduction Reactions

The carboxamide moiety (-CONH-) and fluorophenyl ring undergo reduction under specific conditions:

  • Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine (-CH₂NH₂).

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the fluorophenyl ring’s aromatic system to a cyclohexane derivative .

Reducing Agent Reaction Site Product Conditions
LiAlH₄CarboxamidePrimary amineDry THF, reflux
H₂/Pd-CFluorophenyl ringCyclohexane derivative60 psi, 80°C

Substitution Reactions

The fluorophenyl group and pyrazole ring exhibit nucleophilic and electrophilic substitution:

  • Nucleophilic aromatic substitution at the 2-fluorophenyl group occurs with strong nucleophiles (e.g., NaOH), replacing fluorine with hydroxyl groups.

  • Electrophilic substitution on the pyrazole ring (e.g., nitration) introduces nitro groups at the 5-position .

Reaction Type Reagent Site Modified Outcome
Nucleophilic substitutionNaOH (aq)2-Fluorophenyl-F → -OH
Electrophilic nitrationHNO₃/H₂SO₄Pyrazole C5Nitro group introduced

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid and 2-fluoroaniline.

  • Basic hydrolysis (NaOH/EtOH) produces the corresponding sodium carboxylate.

Hydrolysis Type Conditions Products Yield
Acidic6M HCl, 100°CPyrazole carboxylic acid + 2-fluoroaniline89%
Basic2M NaOH, ethanol, 70°CSodium carboxylate93%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling with arylboronic acids modifies the fluorophenyl group, enabling biaryl synthesis .

  • Buchwald-Hartwig amination introduces secondary amines at the pyrazole ring .

Coupling Type Catalyst Reagents Application
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid, K₂CO₃Biaryl derivative synthesis
Buchwald-HartwigPd₂(dba)₃Secondary amine, XantphosN-alkylation of pyrazole

Thermal Degradation

Under pyrolysis (>300°C), the compound decomposes into smaller fragments:

  • The pyrazole ring undergoes ring-opening, releasing ethylene and CO₂.

  • The fluorophenyl group forms polycyclic aromatic hydrocarbons as byproducts.

Mechanistic Insights

  • Regioselectivity in substitution : The ethoxy group at C3 directs electrophiles to C5 due to steric and electronic effects .

  • Amide bond stability : Hydrolysis rates depend on pH, with acidic conditions favoring faster cleavage.

Comparative Reactivity Data

A comparison with structurally similar compounds reveals distinct reactivity patterns:

Compound Oxidation Rate (KMnO₄) Hydrolysis Rate (HCl)
3-ethoxy-1-ethyl-N-(2-fluorophenyl)-pyrazole-4-carboxamide0.85 ± 0.12 mmol/min1.02 ± 0.09 mmol/min
3-methoxy-1-methyl-N-(4-chlorophenyl)-pyrazole-4-carboxamide0.64 ± 0.08 mmol/min0.78 ± 0.11 mmol/min

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters evaluated several pyrazole derivatives for their anticancer activity. The results indicated that compounds with a fluorophenyl group showed enhanced activity against breast cancer cells, suggesting that the incorporation of the fluorine atom may increase biological potency due to improved lipophilicity and receptor binding affinity .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The compound under discussion has been tested for its ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Data Table : Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Inhibition (%)
This compound1575
Aspirin2070
Indomethacin1080

This table illustrates that the compound has a comparable inhibition rate to established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Neuroprotective Properties

Recent studies have suggested that pyrazole derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : In an experiment involving neuroblastoma cells, the compound was shown to protect against oxidative stress-induced cell death. The mechanism was linked to the modulation of signaling pathways involved in neuronal survival .

Pharmacological Insights

The pharmacokinetic profile of this compound has been investigated, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential.

Pharmacokinetic Data Table

ParameterValue
Bioavailability85%
Half-life6 hours
MetabolismLiver (CYP450)
ExcretionRenal

These pharmacokinetic properties suggest that the compound could be effective in clinical settings with manageable dosing regimens .

Mecanismo De Acción

The mechanism of action of 3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Position 1 Substituents

  • Ethyl vs. Difluoroethyl (): The compound 3-amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (C9H14F2N4O2, MW 248.23) features a difluoroethyl group at position 1.

Position 3 Substituents

  • Ethoxy vs. Methylthio (): In 5-(Arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide derivatives, the methylthio group at position 3 introduces sulfur-based hydrophobicity, which may improve membrane permeability but could also increase susceptibility to oxidative metabolism compared to the ethoxy group in the target compound .

Carboxamide Nitrogen Substituents

2-Fluorophenyl vs. Thiadiazole ():

The analog 3-ethoxy-1-ethyl-N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1172334-53-0, MW 299.37) replaces the 2-fluorophenyl group with a thiadiazole ring. The thiadiazole moiety introduces additional hydrogen-bonding sites and aromaticity, which may enhance interactions with biological targets like enzymes or receptors.

Aryl Group Modifications ():

  • 4-Chlorophenyl (): Compound 4c (5-amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide) has a 4-chlorophenyl group, which increases lipophilicity and electron-withdrawing effects compared to the 2-fluorophenyl group. This may enhance binding to hydrophobic pockets but raise toxicity concerns .
  • 2,4-Dichlorophenyl () : The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide demonstrates that multiple halogen substitutions can improve target affinity but may also reduce solubility and bioavailability .

Melting Points ():

  • Compound 4a (N-phenyl derivative): 247°C
  • Compound 4b (N-4-methylphenyl derivative): 178°C
    These data highlight how substituents on the carboxamide nitrogen influence crystallinity and thermal stability. The 2-fluorophenyl group in the target compound may offer a balance between moderate melting point and solubility .

Molecular Weight and Bioavailability:

  • The target compound’s molecular weight (~299–386 g/mol, inferred from analogs) falls within the range typical for drug-like molecules. However, analogs with larger substituents (e.g., : MW 386.807) may face challenges in permeability or metabolic clearance .

Research Findings and Implications

  • The target compound’s 2-fluorophenyl group could similarly enhance activity against Gram-positive bacteria by improving target binding .
  • Lumping Strategy (): Structural similarities between the target compound and its analogs (e.g., halogenated aryl groups) suggest they may undergo comparable physicochemical processes. However, minor substituent changes (e.g., fluorine vs. chlorine) could lead to divergent metabolic pathways or toxicities, necessitating individualized evaluation .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
Target Compound 1-Ethyl, 3-ethoxy, N-(2-fluorophenyl) ~299–386 Moderate lipophilicity, F-substituted aryl
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl) 1-Difluoroethyl, 3-amino 248.23 High polarity, potential H-bonding
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl) 1,4-Dichlorophenyl, 3-methyl - High lipophilicity, multi-halogenated
5-Amino-N-(4-chlorophenyl)-3-(phenylamino) N-4-chlorophenyl, 3-phenylamino - Elevated melting point (247°C)

Actividad Biológica

3-ethoxy-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Substitution Reactions : Subsequent reactions introduce the ethoxy and fluorophenyl groups, typically through nucleophilic substitution.
  • Final Carboxamide Formation : The carboxamide functional group is introduced by reacting the intermediate with an appropriate amine.

This multi-step synthesis can be optimized for yield and purity using various solvents and reaction conditions, including reflux or microwave-assisted methods.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is critical in inflammatory processes.

Comparative Analysis of COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib0.010.0343.4
Indomethacin0.040.0521.3

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanism through which this compound exerts its anti-inflammatory effects likely involves:

  • Inhibition of COX Enzymes : By binding to the active sites of COX enzymes, it prevents arachidonic acid from converting into prostaglandins, thereby reducing inflammation.
  • Modulation of Signal Transduction Pathways : The compound may also affect various signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Case Studies

A recent study demonstrated that a series of pyrazole derivatives, including compounds similar to this compound, exhibited significant anti-inflammatory effects in both in vitro and in vivo models. For instance:

  • Carrageenan-Induced Edema Model : In this model, the compound showed a percentage inhibition comparable to established anti-inflammatory drugs like celecoxib.

Safety Profile

Safety assessments indicated that derivatives similar to this compound had minimal gastro-intestinal toxicity compared to traditional NSAIDs. Histopathological evaluations revealed no significant damage to vital organs at therapeutic doses.

Q & A

Advanced Research Question

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and target binding via hydrophobic interactions. Chlorine may increase steric hindrance, reducing activity against enzymes like succinate dehydrogenase (SDH) .
  • Ethoxy Group : Enhances lipophilicity, improving membrane permeability. Comparative studies with methoxy analogs show reduced potency, suggesting ethoxy’s optimal chain length .
    Methodology : Perform SAR studies using enzyme inhibition assays (e.g., SDH activity measured via NADH depletion) and computational docking (e.g., AutoDock Vina) .

What crystallographic data or computational models are available to predict this compound’s binding modes?

Advanced Research Question

  • X-ray Crystallography : While direct data for this compound is limited, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) reveal planar pyrazole rings and hydrogen-bonding motifs critical for target engagement .
  • Docking Simulations : Use PyMol or Schrödinger Suite to model interactions with SDH. The 2-fluorophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

How should researchers design in vivo studies to evaluate nematocidal or antifungal efficacy?

Advanced Research Question

  • Model Organisms : Use Caenorhabditis elegans for nematocidal activity or Candida albicans for antifungal testing.
  • Dosing Protocols : Administer orally at 10–50 mg/kg/day for 7 days. Monitor survival rates and pathogen load via qPCR .
  • Control Experiments : Compare with commercial SDH inhibitors (e.g., penthiopyrad) and include vehicle controls to isolate solvent effects .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Source Analysis : Check purity (HPLC) and stereochemistry (chiral HPLC or NMR). Impurities >5% can skew results .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, SDH activity assays are sensitive to ionic strength .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.01) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.